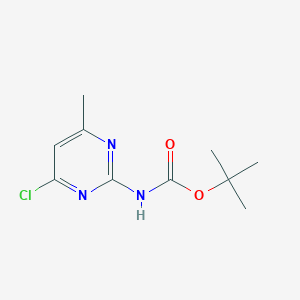
7-bromo-6-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-6-methyl-1H-indole-3-carbaldehyde: is a chemical compound with the following structural formula:
C9H7NO
It consists of an indole ring system with a methyl group (CH₃) at position 6 and a formyl group (CHO) at position 3. The bromine atom (Br) is attached to position 7 of the indole ring .
Méthodes De Préparation
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone (cyclohexanone) with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions. This reaction yields the tricyclic indole product in good yield .
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.
Analyse Des Réactions Chimiques
Reactivity: 7-bromo-6-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation of the aldehyde group (CHO) to a carboxylic acid (COOH).
Reduction: Reduction of the carbonyl group (CHO) to a primary alcohol (CH₂OH).
Substitution: Substitution reactions at the bromine position (7) with nucleophiles (e.g., amines, thiols).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., ammonia, amines, thiols) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the primary alcohol.
- Substitution leads to various derivatives with different substituents.
Applications De Recherche Scientifique
7-bromo-6-methyl-1H-indole-3-carbaldehyde finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may act as a:
Chemical Probe: Interacting with specific targets.
Pharmacophore: Guiding drug design.
Signaling Molecule: Modulating cellular pathways.
Comparaison Avec Des Composés Similaires
7-bromo-6-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include:
- Other indole aldehydes.
- Indole carboxylic acids.
- Indole-based pharmaceuticals.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
7-bromo-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8-7(5-13)4-12-10(8)9(6)11/h2-5,12H,1H3 |
Clé InChI |
YVKNWYPJUBVYHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=CN2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


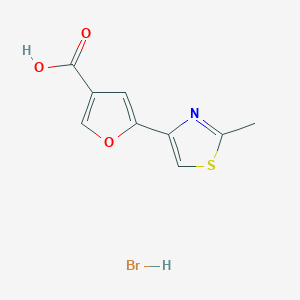
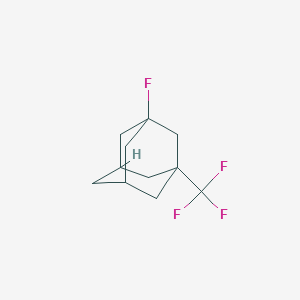
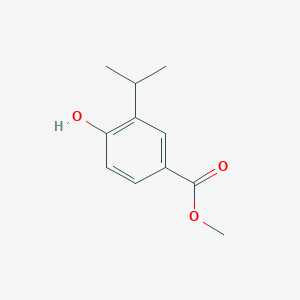
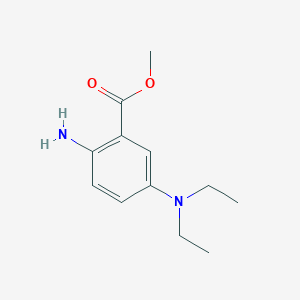
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
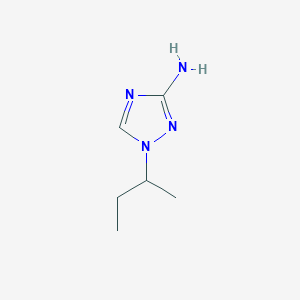
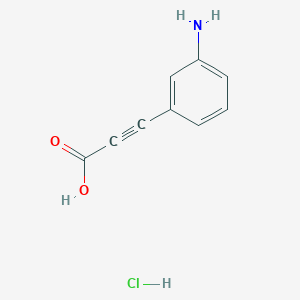
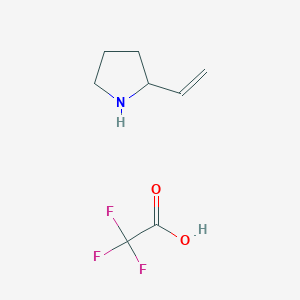
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
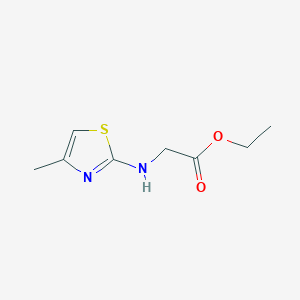


amino}propanoic acid](/img/structure/B13515877.png)
